1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
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Overview
Description
1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate is a complex organic compound featuring both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with thiophene-3-carboxylic acid, followed by the introduction of the carbamoyl group through a reaction with an appropriate amine. The final step involves esterification with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione and thiophene-2,5-dione, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and exhibit similar chemical reactivity.
Thiophene-3-carboxylic acid derivatives: These compounds contain the thiophene ring and have comparable electronic properties.
Carbamoyl derivatives: Compounds with carbamoyl groups show similar hydrogen bonding capabilities.
Uniqueness
1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate is unique due to the combination of furan and thiophene rings in a single molecule, providing a distinct set of electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and therapeutics.
Properties
IUPAC Name |
[1-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11(18)21-16(2,3)15(19)17-9-13(12-6-8-22-10-12)14-5-4-7-20-14/h4-8,10,13H,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAKMPLMZSFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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